N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide" is a bioactive molecule that likely possesses a complex structure due to the presence of multiple functional groups such as hydroxyamino, thiadiazole, and nitrobenzamide. These functional groups suggest potential for biological activity, possibly as an antifungal agent as indicated by related compounds in the provided data .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 5-(bromoacetyl) salicylamide with various thioureas, thioformamide, and thioalkylamide in absolute ethanol to yield a series of benzamides with potential antifungal activity . The synthesis pathway for the specific compound is not provided, but it would likely involve similar steps of condensation, substitution, and functional group transformations.
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been characterized using techniques such as IR, (1)H-NMR, and mass spectrometry . These techniques would be applicable to determine the structure of the compound , providing insights into its conformation and the electronic environment of its functional groups.
Chemical Reactions Analysis
The compound's functional groups suggest it may undergo various chemical reactions. For instance, the hydroxyamino group could be involved in redox reactions, while the thiadiazole moiety might participate in nucleophilic substitution reactions. The nitro group in benzamides has been shown to undergo enzymatic reduction under hypoxic conditions, leading to cytotoxicity in hypoxic tumor cells .
Physical and Chemical Properties Analysis
The physicochemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, have been studied, including its vapor pressure, solubility in various solvents, and distribution coefficients . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The compound would likely have similar properties that could be studied using the same methods.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, especially those containing thiadiazole scaffolds, have been extensively studied for their wide range of pharmacological activities. Thiadiazoles, for instance, are recognized for their antiparasitic, antimalarial, and antileishmanial activities. These compounds demonstrate significant potential in the development of novel therapeutic agents against diseases prevalent in tropical and sub-tropical regions (Tahghighi & Babalouei, 2017). Moreover, the synthesis and biological importance of various thiadiazole derivatives underline their role in medicinal chemistry, showcasing their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities (Mishra et al., 2015).
Repurposed Drugs and Novel Applications
Nitazoxanide, a nitrothiazole compound, exemplifies the repurposing of drugs for a variety of infectious conditions, including antiprotozoal, anthelmintic, and antiviral applications against a broad spectrum of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. This highlights the potential for structurally related compounds to be explored for diverse therapeutic applications, including emerging infectious diseases (Bharti et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O5S2/c1-6-7(3-2-4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRCIROHCADBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.